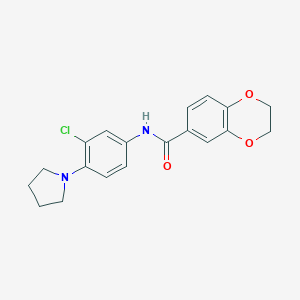
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as CP-55940, is a potent synthetic cannabinoid. It acts as a full agonist at both the CB1 and CB2 receptors of the endocannabinoid system. CP-55940 has been widely studied for its potential therapeutic applications, including pain management, neuroprotection, and treatment of neurological disorders.
Mechanism of Action
CP-55940 acts as a full agonist at both the CB1 and CB2 receptors of the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of signaling events that ultimately result in the various physiological effects associated with its use.
Biochemical and Physiological Effects:
CP-55940 has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce pain and inflammation, improve mood and appetite, and enhance cognitive function. It has also been shown to have anti-tumor properties, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One of the major advantages of CP-55940 is its potency as a synthetic cannabinoid. This makes it a valuable tool for studying the endocannabinoid system and its various physiological effects. However, its potency also presents a challenge in terms of dosing and potential side effects. Additionally, its synthetic nature means that it may not accurately reflect the effects of naturally occurring cannabinoids.
Future Directions
There are many potential future directions for research involving CP-55940. One area of interest is its potential use in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease. Additionally, its anti-tumor properties make it a promising candidate for cancer treatment. Further research is needed to fully understand the potential therapeutic applications of CP-55940 and to address any potential limitations or side effects.
Synthesis Methods
CP-55940 can be synthesized using a multi-step process involving the reaction of various reagents. The most commonly used method involves the reaction of 3-chloro-4-pyrrolidin-1-ylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then deprotected and purified to obtain CP-55940.
Scientific Research Applications
CP-55940 has been extensively studied for its therapeutic potential in various fields of medicine. It has been shown to have analgesic properties, making it a potential candidate for pain management. Additionally, it has been found to exhibit neuroprotective effects, which could be useful in the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.
properties
Molecular Formula |
C19H19ClN2O3 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
N-(3-chloro-4-pyrrolidin-1-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C19H19ClN2O3/c20-15-12-14(4-5-16(15)22-7-1-2-8-22)21-19(23)13-3-6-17-18(11-13)25-10-9-24-17/h3-6,11-12H,1-2,7-10H2,(H,21,23) |
InChI Key |
HOABSRFVIVDIIQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B245982.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)

![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B245987.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-5-(4-fluorophenyl)furan-2-carboxamide](/img/structure/B245988.png)

![N-[(Z)-(2-phenylchroman-4-ylidene)amino]aniline](/img/structure/B245993.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B245996.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methoxyphenyl]propanamide](/img/structure/B246004.png)
